(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine spectroscopic data
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel secondary amine, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. Designed for researchers, chemists, and drug development professionals, this document outlines the core spectroscopic methodologies essential for unambiguous molecular characterization. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this guide serves as a robust protocol for analyzing this molecule and other complex heterocyclic amines, ensuring scientific integrity and reproducibility in research and development settings.
Introduction and Molecular Overview
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is a multifaceted organic molecule featuring several key functional groups: a secondary amine, a furan ring, a phenyl ring, and a terminal alkene. This unique combination makes it a potentially valuable intermediate in the synthesis of complex pharmaceutical compounds and other biologically active molecules.[1] The precise arrangement of these moieties necessitates a rigorous, multi-technique spectroscopic approach to confirm its identity, purity, and structure following synthesis.
The structural integrity of such molecules is paramount in drug discovery and materials science. Any ambiguity can lead to flawed pharmacological data or unpredictable material properties. Therefore, a detailed spectroscopic analysis is not merely a procedural step but a foundational pillar of quality control and scientific validity. This guide will provide a detailed exposition of the expected spectroscopic signatures of the title compound.
Figure 1: Structure of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine.
Experimental Methodologies and Workflow
To ensure the acquisition of high-fidelity data, standardized protocols must be employed. The following sections describe the step-by-step methodologies for each critical spectroscopic technique. The causality behind these choices lies in maximizing signal resolution, minimizing interference, and ensuring data that is both accurate and reproducible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To map the carbon-hydrogen framework of the molecule, providing definitive information on connectivity and stereochemistry.
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Protocol:
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Sample Preparation: Dissolve approximately 10-15 mg of the purified amine in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent residual peak.
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Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.[2]
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¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, acquiring 16-32 scans to ensure a high signal-to-noise ratio.
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¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence over 1024-2048 scans.
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D₂O Exchange: To confirm the N-H proton signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The N-H signal is expected to disappear.[3]
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Protocol:
-
Sample Preparation: Place a single drop of the neat, purified liquid sample between two polished sodium chloride (NaCl) salt plates to create a thin liquid film. NaCl plates are used as they are transparent to infrared radiation in the typical analysis range (4000-600 cm⁻¹).
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Background Scan: Perform a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Process the resulting interferogram using a Fourier transform to generate the final absorbance spectrum.
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Mass Spectrometry (MS)
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Objective: To determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.
-
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
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Ionization Method: Utilize Electron Ionization (EI) at 70 eV. EI is a robust, "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.
-
Analysis: Analyze the resulting ions using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range from 50 to 400 amu.
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Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.
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Figure 2: General experimental workflow for spectroscopic characterization.
Predicted Spectroscopic Data and Interpretation
Based on established principles of spectroscopy, a detailed prediction of the spectral data for (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is presented below. This serves as a benchmark for researchers synthesizing and analyzing this compound.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to be complex, but each signal provides specific structural information. The chemical shifts are governed by the electronic environment of the protons, influenced by nearby aromatic rings, heteroatoms, and double bonds.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | Protons on the monosubstituted benzene ring. |
| Furan-H (H5) | ~7.35 | Doublet of doublets | 1H | Most downfield furan proton, adjacent to oxygen.[4][5] |
| Furan-H (H3) | ~6.30 | Doublet of doublets | 1H | Furan proton coupled to H4 and H5.[4][5] |
| Furan-H (H4) | ~6.10 | Triplet | 1H | Furan proton coupled to H3 and H5.[4][6] |
| Vinyl-H (=CH) | 5.70 - 5.90 | Multiplet | 1H | Internal alkene proton, complex splitting from adjacent CH₂ and terminal =CH₂. |
| Vinyl-H (=CH₂) | 5.05 - 5.20 | Multiplet | 2H | Terminal alkene protons, exhibiting geminal and vicinal coupling. |
| N-CH (Phenyl) | ~3.80 | Quartet | 1H | Methine proton adjacent to both the nitrogen and the phenyl group. |
| N-CH (Furan) | ~3.50 | Quartet | 1H | Methine proton adjacent to both the nitrogen and the furan ring. |
| Allylic-CH₂ | ~2.40 | Triplet | 2H | Methylene protons adjacent to the vinyl group. |
| N-H | 1.5 - 2.5 | Broad Singlet | 1H | Signal for the secondary amine proton; position is concentration-dependent. Disappears on D₂O exchange.[3] |
| Ethyl-CH₃ | ~1.40 | Doublet | 3H | Methyl group coupled to the adjacent methine (N-CH Furan). |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Furan C2 (ipso) | ~155 | Carbon of the furan ring attached to the ethyl-amine substituent.[7] |
| Phenyl C1 (ipso) | ~142 | Carbon of the phenyl ring attached to the butenyl-amine substituent. |
| Furan C5 | ~142 | Carbon adjacent to oxygen in the furan ring.[7][8] |
| Vinyl (=CH) | ~135 | Internal sp² carbon of the alkene. |
| Phenyl C2, C6, C3, C5 | 127 - 129 | Aromatic carbons of the phenyl ring. |
| Phenyl C4 | ~126 | Para-carbon of the phenyl ring. |
| Vinyl (=CH₂) | ~118 | Terminal sp² carbon of the alkene. |
| Furan C3 | ~110 | Furan ring carbon.[7][8] |
| Furan C4 | ~107 | Furan ring carbon.[7][8] |
| N-CH (Phenyl) | ~60 | Aliphatic carbon bonded to nitrogen and the phenyl ring.[3] |
| N-CH (Furan) | ~55 | Aliphatic carbon bonded to nitrogen and the furan ring.[3] |
| Allylic-CH₂ | ~40 | Aliphatic carbon adjacent to the C=C double bond. |
| Ethyl-CH₃ | ~20 | Methyl group carbon. |
FTIR Spectroscopy (Thin Film)
The FTIR spectrum provides a rapid and definitive confirmation of the key functional groups within the molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Significance |
| N-H Stretch | 3300 - 3350 | Weak - Medium | Confirms the presence of a secondary amine.[9][10][11] |
| Aromatic C-H Stretch | 3020 - 3080 | Medium | Characteristic of sp² C-H bonds in phenyl and furan rings. |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Characteristic of sp³ C-H bonds in the ethyl and butenyl chains. |
| Alkene C=C Stretch | ~1640 | Weak - Medium | Confirms the vinyl group. |
| Aromatic C=C Stretch | ~1600, 1495, 1450 | Medium - Strong | Multiple bands confirming the phenyl and furan rings. |
| C-N Stretch | 1250 - 1335 | Medium | Indicates the carbon-nitrogen bond of the amine.[3] |
| =C-H Bend (Out-of-Plane) | 910 & 990 | Strong | Confirms the terminal vinyl group (-CH=CH₂). |
| C-H Bend (Out-of-Plane) | 690 - 770 | Strong | Indicates monosubstituted phenyl ring. |
Mass Spectrometry (EI-MS)
Mass spectrometry provides the molecular weight and crucial connectivity information through fragmentation analysis. The molecular formula C₁₆H₁₉NO gives a molecular weight of 241.15 g/mol .
-
Molecular Ion (M⁺): A peak is expected at m/z = 241 . In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12][13]
-
Major Fragmentation Pathway (α-Cleavage): The most significant fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[12][14][15] This leads to the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.
Figure 3: Predicted primary α-cleavage fragmentation pathways in EI-MS.
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Pathway 1: Loss of the furan-ethyl radical leads to the formation of the N-(1-phenyl-but-3-enyl)iminium cation at m/z = 146 .
-
Pathway 2: Loss of the phenyl-butenyl radical results in the N-(1-furan-2-yl-ethyl)iminium cation at m/z = 120 .
The relative abundance of the m/z 146 and m/z 120 fragments will depend on the relative stability of the resulting cations and radicals. The fragment at m/z = 146 is predicted to be the base peak due to the greater resonance stabilization afforded by the phenyl ring.
Integrated Structural Verification
No single spectroscopic technique is sufficient to fully characterize a novel molecule. The strength of this analytical approach lies in the integration of all data:
-
FTIR confirms the presence of the N-H, C=C, and aromatic ring functionalities.
-
Mass Spectrometry establishes the correct molecular weight (m/z 241) and reveals the core connectivity through the characteristic α-cleavage fragments at m/z 146 and 120.
-
¹³C NMR confirms the presence of the correct number of unique carbon atoms (16 signals predicted) in their respective chemical environments (aliphatic, aromatic, vinylic, furan).
-
¹H NMR provides the final, definitive proof of structure by showing the precise connectivity and spatial relationships of all protons, including the characteristic splitting patterns of the ethyl, butenyl, furan, and phenyl groups.
Together, these techniques provide a self-validating system, where the data from each method corroborates the others, leading to an unambiguous structural assignment of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine.
Conclusion
The spectroscopic characterization of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is a clear illustration of the power of modern analytical chemistry. Through the systematic and integrated application of NMR, FTIR, and Mass Spectrometry, a complete and unambiguous structural elucidation is achievable. The predicted data and protocols outlined in this guide provide a robust framework for scientists working with this molecule and other structurally related compounds. Adherence to these principles ensures the high standards of accuracy, reliability, and scientific integrity required in advanced chemical research and drug development.
References
-
Szostak, M., et al. (2014). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2014(4), M835. Available at: [Link]
-
Angene Chemical. (n.d.). N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine. Available at: [Link]
-
MySkinRecipes. (n.d.). Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-3-buten-2-one. PubChem Compound Database. Available at: [Link]
-
Shawali, A. S., et al. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[16][17]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate. Available at: [Link]
-
University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Page, T. F., et al. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(22), 5232-5233. Available at: [Link]
-
Panda, S. S., et al. (2014). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1278-1283. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
ResearchGate. (n.d.). ¹³C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO). Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]
-
ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Available at: [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available at: [Link]
-
Impact Factor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Three Amines. Available at: [Link]
-
ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link]
Sources
- 1. Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 13. Video: Mass Spectrometry of Amines [jove.com]
- 14. m.youtube.com [m.youtube.com]
- 15. GCMS Section 6.15 [people.whitman.edu]
- 16. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
